molecular formula C11H14ClNO B14036743 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one

Cat. No.: B14036743
M. Wt: 211.69 g/mol
InChI Key: WXGQPYMEISFVJF-UHFFFAOYSA-N
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Description

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, an ethyl group, and a chloropropanone moiety attached to a phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one typically involves the chlorination of 1-(5-Amino-2-ethylphenyl)propan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    1-(5-Amino-2-methylphenyl)-2-chloropropan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(5-Amino-2-ethylphenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Amino-2-ethylphenyl)-2-chlorobutan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness: 1-(5-Amino-2-ethylphenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ethyl group provides steric hindrance, influencing its reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(5-amino-2-ethylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C11H14ClNO/c1-3-8-4-5-9(13)6-10(8)11(14)7(2)12/h4-7H,3,13H2,1-2H3

InChI Key

WXGQPYMEISFVJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(=O)C(C)Cl

Origin of Product

United States

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